Enantiomer-Specific Cytotoxicity: Only (–)-Dibromophakellstatin Is Active
The antitumor activity of dibromophakellstatin resides exclusively in the naturally occurring (–)-enantiomer. In a panel of 36 human tumor cell lines, rac-dibromophakellstatin showed selective cytotoxicity, but after chiral HPLC separation, only (–)-dibromophakellstatin retained activity while (+)-dibromophakellstatin was completely inactive [1]. The most sensitive cell line, OVXF 899L (ovarian cancer), exhibited an IC50 of 0.60 μM for the active form, compared to no measurable activity for the (+)-enantiomer [1].
| Evidence Dimension | Cytotoxicity (IC50) against human tumor cell lines |
|---|---|
| Target Compound Data | (–)-Dibromophakellstatin: IC50 = 0.60 μM (OVXF 899L ovarian), 0.93 μM (CNXF 498NL glioblastoma), 0.96 μM (LXF 529L NSCLC), 1.21 μM (UXF 1138L uterus) |
| Comparator Or Baseline | (+)-Dibromophakellstatin: No measurable antitumor activity in any of the 36 cell lines tested |
| Quantified Difference | Complete loss of activity for the (+)-enantiomer (>100-fold difference in potency) |
| Conditions | Cell survival and proliferation assay (propidium iodide fluorescence); 36 human tumor cell lines; 4-day incubation |
Why This Matters
Procurement of the incorrect enantiomer yields a biologically inert compound, making chiral purity a non-negotiable specification for any experiment designed to replicate or extend published antitumor findings.
- [1] Zöllinger, M.; Kelter, G.; Fiebig, H.-H.; Lindel, T. Antitumor activity of the marine natural product dibromophakellstatin in vitro. Bioorg. Med. Chem. Lett. 2007, 17, 346–349. View Source
